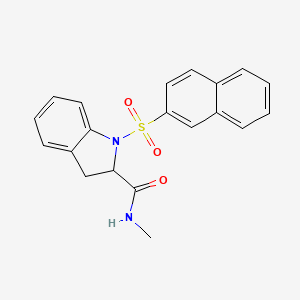

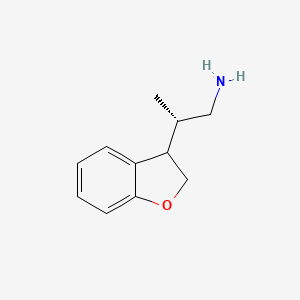

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

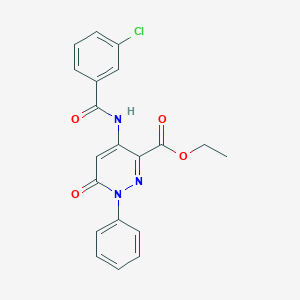

“N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide” is a chemical compound . Its empirical formula is C18H15NO2S and it has a molecular weight of 309.38 .

Synthesis Analysis

The synthesis of indole derivatives, including “N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide”, has been the focus of many researchers . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The empirical formula of “N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide” is C18H15NO2S and it has a molecular weight of 309.38 .Wissenschaftliche Forschungsanwendungen

Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles

Research indicates the successful carboxylation of various 1-substituted indoles to yield indole-3-carboxylic acids. This process involves electrophilic addition and subsequent deprotonation, forming an intermediate indol-3-ylaluminum ate complex. Extending this method to alkoxycarbonylation and carbamoylation is possible, producing ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively (Nemoto et al., 2016).

Antibacterial Agents and Enzyme Inhibitors

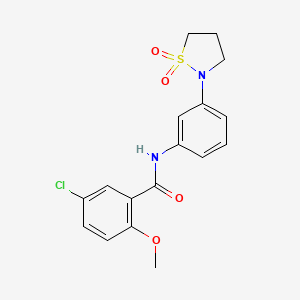

A study synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, revealing their potency as antibacterial agents against various bacterial strains. These compounds also demonstrated moderate to weak inhibition of certain enzymes (Abbasi et al., 2015).

Organocatalysis

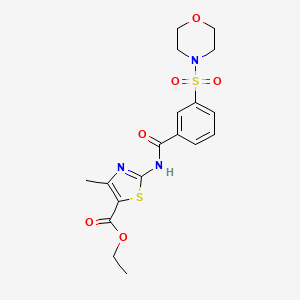

(S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, an organocatalyst, showed significant catalytic activity in the Michael reaction of cyclohexanone and nitroolefins. This catalyst, devoid of additives, yielded high-efficiency products in water-based reactions (Syu et al., 2010).

Fluorescence and Anion Sensing

Newly synthesized indole derivatives from β-brominated dehydroamino acids demonstrated high fluorescence quantum yields. They exhibited solvent-sensitive fluorescence emissions and specific response patterns to fluoride ions, showcasing their potential as fluorescent probes (Pereira et al., 2010).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and analyzed for their solid-state properties and hydrogen bonding interactions. One derivative exhibited a distinct color transition in response to fluoride anions, indicating its potential as a naked-eye detector for fluoride anions in solutions (Younes et al., 2020).

Synthesis and Reactivity of Heterocyclic Compounds

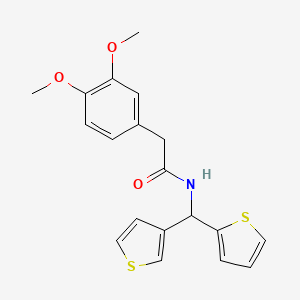

Studies focused on the synthesis and reactivity of heterocyclic compounds such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole and N-(1-Naphthyl)furan-2-carboxamide provide valuable insights into the synthesis of complex molecular structures (Aleksandrov et al., 2017).

PET Imaging of Human CCR8

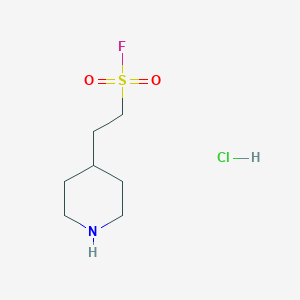

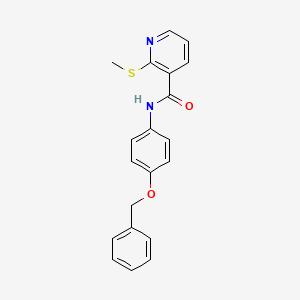

Carbon-11 labeled naphthalene-sulfonamides were synthesized for positron emission tomography (PET) imaging of human CCR8. The target tracers were prepared efficiently, suggesting their applicability in PET imaging (Wang et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-21-20(23)19-13-16-8-4-5-9-18(16)22(19)26(24,25)17-11-10-14-6-2-3-7-15(14)12-17/h2-12,19H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMHIBRXCWJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2435404.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)

![4-Chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2435413.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide](/img/structure/B2435425.png)